

Application Note: High-Throughput Diacylglycerol Profiling using a Shotgun Lipidomics Workflow

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Compound of Interest

Compound Name: *1-Palmitoyl-2-linoleoyl-rac-glycerol-d5*

Cat. No.: *B15552072*

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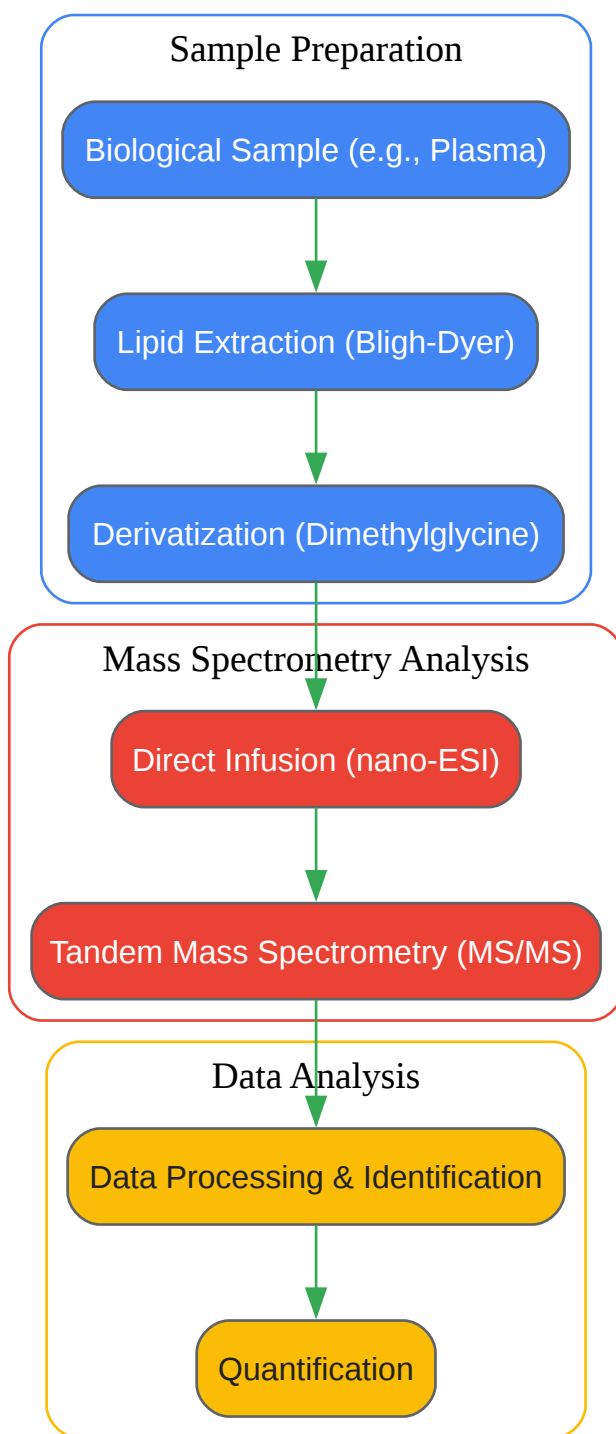
For Researchers, Scientists, and Drug Development Professionals

Introduction

Diacylglycerols (DAGs) are critical lipid second messengers involved in a multitude of cellular signaling pathways, regulating processes such as cell growth, differentiation, and apoptosis. Aberrant DAG levels have been implicated in various diseases, including cancer and type 2 diabetes.[1][2] Consequently, the accurate and high-throughput quantification of DAG molecular species is paramount for understanding disease mechanisms and for the development of novel therapeutics. Shotgun lipidomics, a direct infusion mass spectrometry approach, offers a rapid and comprehensive method for profiling complex lipidomes, including DAGs.[3] This application note provides a detailed workflow for the quantitative analysis of diacylglycerols from biological samples using a shotgun lipidomics approach, including protocols for lipid extraction, derivatization, and mass spectrometry analysis.

Experimental Workflow

The shotgun lipidomics workflow for diacylglycerol profiling involves several key steps: lipid extraction from the biological sample, derivatization of the diacylglycerol species to enhance ionization efficiency, and subsequent analysis by direct infusion tandem mass spectrometry.



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Shotgun lipidomics workflow for diacylglycerol profiling.

Experimental Protocols

Lipid Extraction (Modified Bligh-Dyer Method)

This protocol is suitable for the extraction of total lipids from plasma samples.^{[4][5][6][7]}

Materials:

- Chloroform
- Methanol
- Deionized Water
- Vortex mixer
- Centrifuge

Procedure:

- To 1 mL of plasma in a glass tube, add 3.75 mL of a 1:2 (v/v) mixture of chloroform:methanol.
- Vortex the mixture vigorously for 15 minutes.
- Add 1.25 mL of chloroform and vortex for 1 minute.
- Add 1.25 mL of deionized water and vortex for another minute.
- Centrifuge the sample at 1000 x g for 10 minutes at room temperature to separate the phases.
- Carefully collect the lower organic phase (chloroform layer) containing the lipids using a glass Pasteur pipette.
- Dry the collected lipid extract under a stream of nitrogen gas.
- Resuspend the dried lipid extract in a known volume of chloroform:methanol (1:1, v/v) for further analysis or storage at -20°C.

Diacylglycerol Derivatization with Dimethylglycine (DMG)

Derivatization of the hydroxyl group of DAGs with dimethylglycine introduces a permanent positive charge, significantly improving ionization efficiency for mass spectrometry analysis.^[8]^[9]^[10]

Materials:

- N,N-Dimethylglycine (DMG)
- N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
- 4-Dimethylaminopyridine (DMAP)
- Chloroform (anhydrous)
- Vortex mixer
- Heating block or incubator

Procedure:

- To the dried lipid extract, add a solution of DMG, EDC, and DMAP in anhydrous chloroform. The final concentrations in the reaction mixture should be approximately 0.125 M DMG, 0.25 M EDC, and 0.5 M DMAP.
- Vortex the mixture for 20 seconds.
- Incubate the reaction at 45°C for 90 minutes.^[8]
- After incubation, terminate the reaction by adding 3 mL of chloroform:methanol (1:1, v/v) and 1.5 mL of 25 mM ammonium hydroxide.
- Vortex for 1 minute and centrifuge at 1000 x g for 10 minutes to separate the phases.
- Collect the lower organic phase containing the derivatized DAGs.

- Dry the sample under nitrogen and reconstitute in an appropriate solvent for mass spectrometry infusion (e.g., chloroform:methanol:isopropanol 1:2:4 v/v/v with 7.5 mM ammonium formate).

Mass Spectrometry Analysis

Instrumentation: A triple quadrupole or a Q-Exactive mass spectrometer equipped with a nano-electrospray ionization (nano-ESI) source is recommended.

Direct Infusion Parameters:

- Ionization Mode: Positive
- Ionization Voltage: 0.95 kV[11]
- Gas Pressure: 1.25 psi[11]
- Scan Type: Precursor ion scanning or neutral loss scanning specific for the DMG derivative.

Data Acquisition: For DMG-derivatized DAGs, a neutral loss scan of 103 Da can be utilized for specific detection.[10] Alternatively, precursor ion scans for the DMG fragment ion can be employed.

Data Presentation

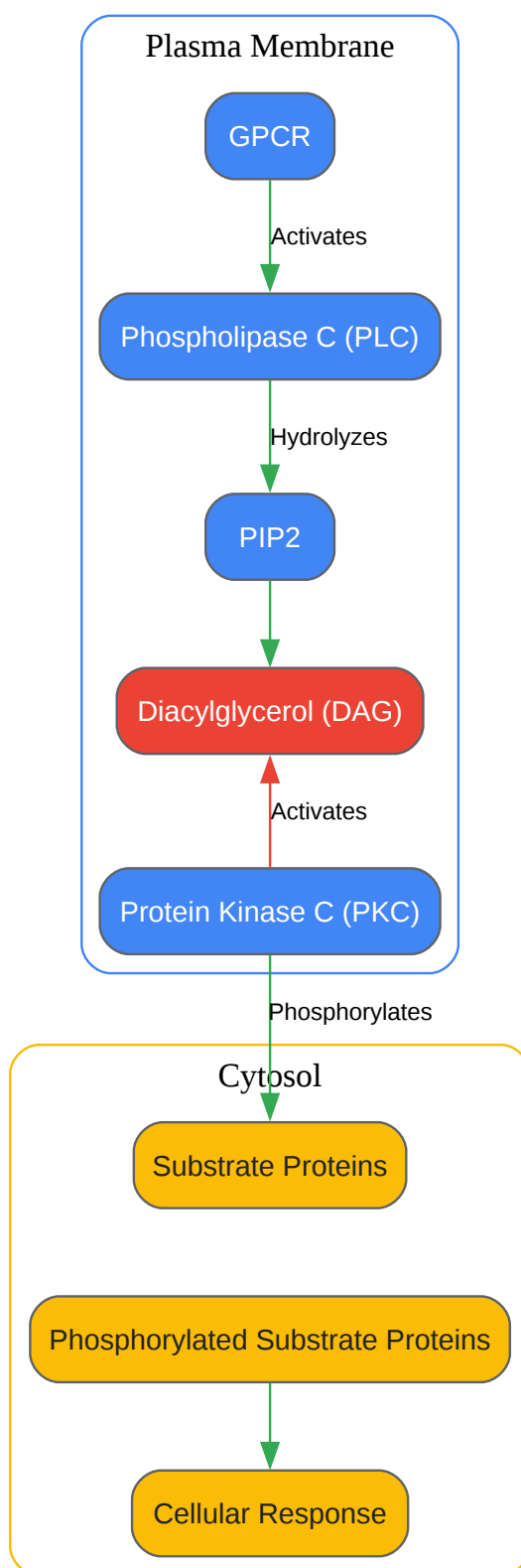
The following table presents representative quantitative data of diacylglycerol species in human plasma from individuals with normal glucose tolerance (NGT), impaired glucose tolerance (IGT), and type 2 diabetes (T2D), as determined by shotgun lipidomics.[11]

Diacylglycerol Species	NGT (μmol/L)	IGT (μmol/L)	T2D (μmol/L)
Total DAGs	39.6	63.2	78.9
DAG 32:1	3.2	4.8	6.1
DAG 34:1	8.9	14.2	17.8
DAG 34:2	5.1	8.1	10.2
DAG 36:2	10.5	16.7	21.0
DAG 36:3	4.5	7.2	9.0
DAG 36:4	7.4	11.8	14.8

Data adapted from a study on plasma lipidomic parameters and insulin sensitivity.[\[11\]](#) Values represent the mean concentration.

Diacylglycerol Signaling Pathway

Diacylglycerol is a key signaling molecule that activates several downstream effector proteins, most notably Protein Kinase C (PKC). The generation of DAG at the plasma membrane initiates a cascade of phosphorylation events that regulate numerous cellular functions.



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Simplified diacylglycerol signaling pathway.

Conclusion

The shotgun lipidomics workflow detailed in this application note provides a robust and high-throughput method for the quantitative profiling of diacylglycerols in biological samples. The combination of a modified Bligh-Dyer extraction, efficient dimethylglycine derivatization, and sensitive tandem mass spectrometry allows for the accurate measurement of a wide range of DAG molecular species. This methodology is a valuable tool for researchers and drug development professionals investigating the role of diacylglycerol in health and disease.

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